molecular formula C24H21BrFNO2 B3016558 (E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one CAS No. 477888-51-0

(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one

Cat. No.: B3016558
CAS No.: 477888-51-0
M. Wt: 454.339
InChI Key: JKZAJIHPNYOMMY-OUKQBFOZSA-N
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Description

(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one is a useful research compound. Its molecular formula is C24H21BrFNO2 and its molecular weight is 454.339. The purity is usually 95%.
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Scientific Research Applications

Application in Epigenetic Inhibition

(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one and its derivatives have been identified as potential epigenetic inhibitors, particularly for PR-SET7 and EZH2 enzymes. In a study, certain derivatives of this compound demonstrated selective inhibition for these enzymes and induced cell death in leukemia U937 cells, highlighting its potential use in cancer treatment (Valente et al., 2012).

Synthesis and Biological Activity of Analogues

In the realm of synthetic chemistry and medicinal applications, derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, various analogues have been prepared and their biological activities, including antimicrobial properties, have been assessed (Lovey & Pawson, 1981).

Utility in Liquid Crystal Materials

This compound is also relevant in the production of liquid crystal materials. Its derivatives can be synthesized using techniques like microwave-assisted flow reactor, which demonstrates its significance in material science and engineering (Egami et al., 2018).

Spectroscopic and Structural Analysis

In another study, derivatives of this compound were synthesized and characterized using spectroscopic and X-ray diffraction techniques. This research helps in understanding the molecular structure and potential applications of the compound in fields like chemistry and materials science (Demircioğlu et al., 2019).

Substituent Effect on Analogue Compounds

The effects of substituents on the properties and activities of this compound's analogues have been investigated. This type of research is essential in medicinal chemistry for the development of new drugs and understanding their interactions at the molecular level (Balaji et al., 2015).

Antibacterial Applications

The compound and its derivatives have shown potential as antibacterial agents. Their activities against various bacteria like Escherichia coli and Staphylococcus aureus have been evaluated, emphasizing their importance in the development of new antimicrobial agents (Zhou et al., 2015).

Properties

IUPAC Name

(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrFNO2/c1-16-14-19(8-11-22(16)25)27-13-12-24(28)17(2)29-20-9-10-21(23(26)15-20)18-6-4-3-5-7-18/h3-15,17,27H,1-2H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZAJIHPNYOMMY-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C=C/C(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.